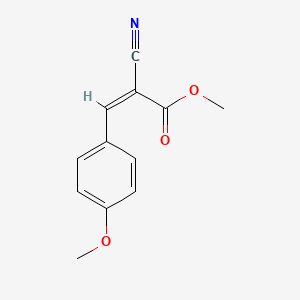

methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate

Description

Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate is a cyanoacrylate derivative featuring a methoxyphenyl substituent at the β-position and a methyl ester group at the α-position. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol. Structurally, the compound adopts an E-configuration across the C=C bond, as confirmed by crystallographic studies of analogous esters .

Synthesis and Applications: This compound is synthesized via Knoevenagel condensation, a common method for preparing α,β-unsaturated carbonyl derivatives. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly for preparing 2-propenoylamides and 2-propenoates with biological activity . Its electron-withdrawing cyano group enhances reactivity in Michael addition reactions, while the 4-methoxyphenyl substituent contributes to π-conjugation, influencing photophysical properties .

Properties

IUPAC Name |

methyl (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-11-5-3-9(4-6-11)7-10(8-13)12(14)16-2/h3-7H,1-2H3/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFCPVVFVXSZSK-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with cyanoacetic acid in the presence of a base, followed by esterification with methanol . The reaction conditions typically involve refluxing the mixture to ensure complete reaction. Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.

Scientific Research Applications

Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:

Biology: The compound is used in biochemical research for studying enzyme interactions and protein modifications.

Industry: The compound is used in the production of adhesives and coatings due to its reactive cyano group.

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various derivatives with different biological and chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ester Groups

The ester group significantly impacts physical properties and applications. Below is a comparative analysis:

Key Observations :

- Methyl/ethyl esters : Smaller ester groups (methyl, ethyl) enhance crystallinity and reactivity, making them suitable for synthetic intermediates. The ethyl derivative’s syn-periplanar conformation improves packing efficiency in crystals .

- Bulky esters (tert-butyl, 2-ethylhexyl) : Increase steric hindrance and lipophilicity. For example, the 2-ethylhexyl derivative is used in sunscreens due to its oil solubility and UV absorption .

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring alter electronic properties and applications:

Key Observations :

- 4-Methoxy substituent: Maximizes conjugation with the cyanoacrylate core, improving photostability for applications in optical materials .

- 2,4-Dimethoxy substituent : Introduces steric and electronic effects, broadening UV absorption but reducing thermal stability .

- Heterocyclic substituents (e.g., thiophene) : Reduce symmetry and packing efficiency, lowering melting points compared to phenyl analogs .

Antifungal Activity:

Methyl prop-2-enoate derivatives exhibit antifungal properties, but the presence of the cyano and methoxyphenyl groups in this compound enhances specificity. For example, methyl prop-2-enoate inhibits C. sativus growth, while its cyano-substituted analogs show broader antifungal spectra .

Optical and Electronic Materials:

Compounds with fluorenyl substituents (e.g., M1–M4) exhibit aggregation-induced emission (AIE), making them useful in OLEDs and fingerprint detection. The methoxyphenyl analog’s conjugation may similarly benefit optoelectronic applications .

Structural and Crystallographic Insights

- Conformation : Ethyl and methyl esters adopt syn-periplanar conformations, favoring planar molecular geometries that enhance crystallinity .

- Packing Efficiency : Thiophene-containing analogs exhibit disordered packing due to reduced symmetry, whereas methoxyphenyl derivatives form ordered crystals .

- Hydrogen Bonding: The cyano group participates in C–H···N interactions, stabilizing crystal structures. Methoxy groups engage in weak C–H···O bonds, influencing solubility .

Biological Activity

Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate is an organic compound with a unique structure that includes a cyano group and a methoxy-substituted phenyl group. This compound is part of the acrylate ester family and has garnered attention for its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C12H13NO3

- Structure : The compound features a prop-2-enoate backbone, which contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to its structural components:

- Cyano Group : This group can participate in nucleophilic addition reactions, enhancing the compound's reactivity.

- Methoxyphenyl Moiety : This part of the molecule increases lipophilicity, facilitating interactions with biological membranes and enhancing bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing cyano and methoxy groups have shown significant activity against various bacterial strains. A study highlighted that related compounds demonstrated effective inhibition of bacterial growth, suggesting potential applications in developing antimicrobial agents .

Anticancer Potential

The anticancer properties of this compound have been explored through various studies. Compounds with similar structures have been tested against cancer cell lines, showing cytotoxic effects. For example, certain derivatives exhibited significant activity against MCF-7 and MDA-MB-231 breast cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of several cyano-containing compounds, including this compound. Results showed that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria, making them suitable candidates for further development as antibiotics .

- Cytotoxicity Against Cancer Cells

Comparative Analysis of Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Significant | Moderate | Effective against bacterial strains |

| Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | Moderate | High | Stronger anticancer effects observed |

| Other cyano-containing derivatives | Varies | Varies | Dependent on specific substitutions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.